molecular formula CH3I B122720 Iodomethane CAS No. 74-88-4

Iodomethane

Cat. No.: B122720
CAS No.: 74-88-4
M. Wt: 141.939 g/mol
InChI Key: INQOMBQAUSQDDS-UHFFFAOYSA-N
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Description

Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH₃I. It is a dense, colorless, and volatile liquid that is related to methane by the replacement of one hydrogen atom with an iodine atom. This compound is naturally emitted in small amounts by rice plantations and produced in large quantities by algae and kelp in the world’s temperate oceans. It is widely used in organic synthesis as a source of methyl groups .

Mechanism of Action

Target of Action

Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH3I . It is primarily used in organic synthesis as a source of methyl groups . The primary targets of this compound are organic compounds that can undergo S_N2 substitution reactions . These targets are sterically open for attack by nucleophiles, making this compound an excellent substrate for these reactions .

Mode of Action

This compound interacts with its targets through a process known as methylation . In this process, this compound donates a methyl group to the target molecule . This interaction results in the replacement of a hydrogen atom in the target molecule with a methyl group . The iodide ion is a good leaving group, which facilitates the methylation process .

Biochemical Pathways

This compound plays a key role in the methylation of phenols and carboxylic acids . In these reactions, a base removes the acidic proton to form the carboxylate or phenoxide anion, which serves as the nucleophile in the S_N2 substitution . This compound is also involved in the formation of methylmagnesium iodide, a common reagent in organic synthesis .

Pharmacokinetics

This compound is absorbed via both inhalation and oral routes, and is widely and rapidly distributed amongst tissues . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability .

Result of Action

The result of this compound’s action is the methylation of the target molecule . This methylation can significantly alter the properties of the target molecule, enabling it to participate in further chemical reactions . For example, the methylation of a carboxylic acid by this compound can enhance its reactivity .

Action Environment

This compound is naturally emitted by rice plantations in small amounts and is also produced in vast quantities by algae and kelp in the world’s temperate oceans . Environmental factors such as light, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of this compound . For instance, illumination, acidic pH, and the presence of dissolved organic carbon can accelerate the production of methyl iodide in seawater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethane is typically synthesized via the exothermic reaction of iodine with a mixture of methanol and red phosphorus. The iodinating reagent, phosphorus triiodide, is formed in situ: [ 3 \text{CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CH}_3\text{I} + \text{H}_2\text{PO}_3\text{H} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanol with hydrogen iodide. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Iodomethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Methane (CH₄): The parent compound of iodomethane, with all hydrogen atoms.

    Dithis compound (CH₂I₂): Contains two iodine atoms.

    Iodoform (CHI₃): Contains three iodine atoms.

    Carbon tetraiodide (CI₄): Contains four iodine atoms.

Uniqueness of this compound: this compound is unique due to its optimal balance of reactivity and stability. It is more reactive than methane but less reactive than dithis compound and iodoform, making it a versatile reagent in organic synthesis. Its ability to act as a methylating agent and its relatively simple handling compared to gaseous methyl chloride or methyl bromide further highlight its utility .

Properties

IUPAC Name

iodomethane
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InChI

InChI=1S/CH3I/c1-2/h1H3
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InChI Key

INQOMBQAUSQDDS-UHFFFAOYSA-N
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Canonical SMILES

CI
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Molecular Formula

CH3I
Record name METHYL IODIDE
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DSSTOX Substance ID

DTXSID0024187
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Molecular Weight

141.939 g/mol
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Physical Description

Methyl iodide appears as a colorless liquid that turns brown on exposure to light. Denser than water. Contact may irritate skin, eyes and mucous membranes. Very toxic by ingestion, inhalation and skin absorption., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND MOISTURE., Colorless liquid with a pungent, ether-like odor., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.]
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Boiling Point

108.3 °F at 760 mmHg (NTP, 1992), 42.5 °C, 109 °F
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), Miscible with alcohol, ether., Sol in acetone, SOL IN CARBON TETRACHLORIDE, 1.39X10+4 mg/l at 20 °C in water, Solubility in water, g/100ml at 20 °C: 1.4, 1%
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Density

2.279 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.28 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 3.04 (AIR= 1), Relative density (water = 1): 2.3, 2.28
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Vapor Density

4.9 (AIR= 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

661.76 mmHg (USCG, 1999), 405.0 [mmHg], 4.05X10+2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 50, 400 mmHg
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Mechanism of Action

Toxicologic and metabolic similarities among the monohalomethanes (chloride, bromide, iodide substituted) suggest a common mechanism of toxic action, probably methylation and disturbance or inactivation of essential proteins (rather than presence of the parent compound or free halide per se).
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Impurities

IODINE MAY BE PRESENT AS AN IMPURITY.
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Color/Form

Colorless, transparent liquid (turns brown on exposure to light)

CAS No.

74-88-4
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Record name Methane, iodo-
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Melting Point

-87.6 °F (NTP, 1992), -66.5 °C, -88 °F
Record name METHYL IODIDE
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Record name METHYL IODIDE
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Record name METHYL IODIDE
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Record name Methyl iodide
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Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
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Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Iodomethane
Reactant of Route 2
Iodomethane
Reactant of Route 3
Iodomethane

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